![molecular formula C8H11F6N3O5S2 B063541 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-86-6](/img/structure/B63541.png)
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HEMITf) is a novel ionic liquid (IL) that has been used in a variety of scientific research applications. HEMITf is a colorless, odorless, and non-volatile liquid that has a low melting point, making it useful in a variety of applications. It is composed of two cations, 1-(2-hydroxyethyl)-3-methylimidazolium and two anions, bis(trifluoromethylsulfonyl)imide. HEMITf is a promising material for its unique properties, including high thermal stability, good solubility, and low vapor pressure. In addition, HEMITf has been shown to have a range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Self-Healing Materials for Electronics Applications
This compound has been used in the development of self-healing materials for electronics applications . These materials have the ability to detect damage and respond with an autonomic healing response. The inclusion of appropriate functionalities into these materials by various chemistries has enhanced their repair mechanisms activated by crack formation .
Energy Harvesting Devices
Self-healing materials, which include this compound, have been used in the fields of energy harvesting devices . These devices convert energy from the environment into electrical energy, and the self-healing properties of these materials can increase their lifespan and reliability .
Energy Storage Devices
The compound has also found application in energy storage devices . These devices store energy for later use, and the self-healing properties of the materials can improve their durability and efficiency .
Sensors
Self-healing materials containing this compound have been used in the development of sensors . These sensors can detect and respond to changes in their environment, and the self-healing properties of these materials can increase their lifespan and reliability .
Electrochemical Properties of Graphite
The compound has been used to study the electrochemical properties of graphite . The intercalation of bis (trifluoromethanesulfonyl)imide (TFSI) anions from an ionic liquid electrolyte into graphite has been studied with first-principles calculations .
Catalysts for the Cycloaddition of CO2 to Epoxides
The compound has been used as a catalyst for the cycloaddition of CO2 to epoxides . This reaction is important in the synthesis of cyclic carbonates, which are used in a variety of industrial applications .
Mechanism of Action
Target of Action
The primary target of the compound “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” is the cycloaddition of carbon dioxide to epoxides . This compound acts as a catalyst in this process, facilitating the reaction and increasing its efficiency .
Mode of Action
This compound interacts with its targets through a synergistic effect between the dual nucleophilic anion sites of the imidazolium ionic liquid and the hydroxyl group sites of periodic mesoporous organosilica . This interaction enhances the catalytic performance of the compound, leading to excellent conversions and yields .
Biochemical Pathways
The compound affects the cycloaddition pathway of carbon dioxide to epoxides . By acting as a catalyst, it facilitates the reaction and increases its efficiency, leading to high conversions and yields .
Pharmacokinetics
Its impact on bioavailability is primarily through its ability to increase the efficiency of the cycloaddition reaction .
Result of Action
The result of the compound’s action is the efficient conversion of carbon dioxide to epoxides . The as-fabricated PMO@IL-NTf2 (1.0) exhibited the best catalytic performance with excellent conversions (98–100%) and yields (96–99%) at 90 °C and 0.6 MPa for 0.5–1 h .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pressure . The optimal conditions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.C2F6NO4S2/c1-7-2-3-8(6-7)4-5-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZYNGNGTZORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
174899-86-6 | |
Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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